(R)-1-phenylethyl acetate

Description

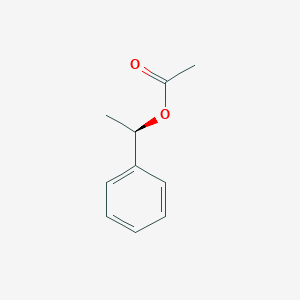

Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXDOLUJCHOAY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315000 | |

| Record name | (+)-Styrallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16197-92-5 | |

| Record name | (+)-Styrallyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16197-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Styrallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-1-Phenylethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-1-phenylethyl acetate, a significant compound in various scientific and industrial applications. This document outlines key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these characterization processes.

Core Physical and Chemical Properties

This compound, also known as (R)-(+)-α-methylbenzyl acetate, is a chiral ester recognized for its distinct floral and fruity aroma. Its physical characteristics are crucial for its application in chemical synthesis, fragrance formulation, and as a chiral building block in pharmaceutical development.

Data Summary

The physical properties of this compound are summarized in the table below. These values represent a consensus from various literature sources and databases.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid with a green-floral odor. | [2][4][8] |

| Density | 1.028 g/mL at 25°C | [1] |

| Boiling Point | 94-95°C at 12 mmHg; 211-212°C at atmospheric pressure. | [1][2][4] |

| Melting Point | -60°C | [1][8] |

| Refractive Index (n20/D) | 1.492 - 1.497 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils; miscible with ethanol. | [3][4][5][8] |

| CAS Number | 50373-55-2 (for the R-enantiomer); 93-92-5 (for the racemate) | [1][3][5] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring boiling point, density, and refractive index.

Boiling Point Determination (Micro-Method)

The micro-boiling point determination is a suitable method when only a small amount of the substance is available.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or aluminum block heater)[9][10]

-

Stirring mechanism (if using a block heater)

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[11]

-

The capillary tube is placed into the test tube with its open end submerged in the liquid and the sealed end upwards.[10]

-

The test tube is attached to a thermometer and immersed in a heating bath or placed in a heating block.[11]

-

The apparatus is heated slowly. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[9]

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced the air. At this point, heating should be stopped.[9]

-

As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn up into the capillary tube, the vapor pressure inside the tube equals the external atmospheric pressure.[9]

-

The temperature recorded at this exact moment is the boiling point of the liquid.[9]

Density Determination

The density of a liquid can be determined by measuring the mass of a precisely known volume.[12]

Apparatus:

-

Electronic balance

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[12][13]

-

A specific volume of this compound is added to the container. The volume should be read carefully from the bottom of the meniscus at eye level to avoid parallax error.[12]

-

The combined mass of the container and the liquid is measured.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass.[13]

-

The density is then calculated using the formula: Density = Mass / Volume .[12]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[13] For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.[12]

Refractive Index Measurement

The refractive index is a fundamental property that can be measured using a refractometer or an optical spectrometer.

Apparatus:

-

Abbe refractometer or a spectrometer with a hollow prism

-

Light source (e.g., sodium lamp)

-

Temperature-controlled water bath

Procedure (using an Abbe Refractometer):

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), often controlled by a circulating water bath.

-

The light source is positioned to illuminate the prism.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index value is then read directly from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates the sequential process for characterizing the physical properties of a liquid sample like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 93-92-5: 1-Phenylethyl acetate | CymitQuimica [cymitquimica.com]

- 4. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 7. merckmillipore.com [merckmillipore.com]

- 8. echemi.com [echemi.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)-1-Phenylethyl Acetate: Chemical Structure and Stereochemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical structure, stereochemical properties, synthesis, and analysis of (R)-1-phenylethyl acetate, a significant chiral compound in chemical and pharmaceutical research.

Introduction

1-Phenylethyl acetate is a carboxylic ester recognized for its applications in the fragrance and flavor industries.[1] It possesses a chiral center at the benzylic carbon, giving rise to two distinct enantiomers: this compound and (S)-1-phenylethyl acetate.[2] These enantiomers can exhibit different biological activities and sensory properties, making their separation and individual study a critical focus in stereoselective synthesis and pharmaceutical development.[2] This guide will focus specifically on the (R)-enantiomer, detailing its structural characteristics, stereochemistry, and the experimental methodologies for its synthesis and analysis.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₀H₁₂O₂.[3][4] Its structure consists of a phenyl group and an acetate group attached to a chiral ethylidene bridge.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of 1-phenylethyl acetate are summarized in the table below. Data generally refers to the racemic mixture unless specified for the (R)-enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |

| Molecular Weight | 164.20 g/mol | [3][5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 94-95 °C @ 12 mmHg | [3][4] |

| 212 °C @ 1013 hPa | [6] | |

| Melting Point | -60 °C | [4][6] |

| Density | 1.028 g/mL at 25 °C | [4] |

| 1.03 g/cm³ at 20 °C | [6] | |

| Refractive Index (n20/D) | 1.492 - 1.497 | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3][7] |

| Autoignition Temperature | 450 °C | [4][6] |

| Flash Point | 91 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy Data | Value | Reference |

| ¹H NMR (CDCl₃) | δ = 1.50 (d, 3H, J = 5.9 Hz), 2.07 (s, 3H), 5.88 (q, 1H, J = 6.4 Hz), 7.25-7.36 (m, 5H) | [8] |

| ¹³C NMR (CDCl₃) | δ = 21.3, 22.2, 72.3, 126.1, 127.8, 128.5, 141.6, 170.3 | [8] |

| GC-MS (EI) | m/z: 122, 105, 104, 77, 43 | [3] |

Stereochemistry

The presence of a single chiral carbon atom bonded to four different groups (a phenyl group, a hydrogen atom, a methyl group, and an acetate group) results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Caption: Relationship between the enantiomers of 1-phenylethyl acetate.

The absolute configuration is designated as 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. The differential interaction of these enantiomers with other chiral molecules, such as enzymes or receptors, is the basis for their distinct biological activities.

Experimental Protocols

The preparation of enantiomerically pure this compound predominantly relies on the enzymatic kinetic resolution of racemic 1-phenylethanol.

Synthesis via Enzymatic Kinetic Resolution

This protocol describes a common method using a lipase to selectively acylate (R)-1-phenylethanol.[9][10]

Principle: A lipase enzyme selectively catalyzes the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. In the case of 1-phenylethanol, lipases like Novozym 435 (immobilized Candida antarctica lipase B) preferentially react with the (R)-enantiomer, converting it to this compound and leaving behind unreacted (S)-1-phenylethanol.[9][11]

Materials:

-

(R,S)-1-phenylethanol (racemic mixture)

-

Novozym 435 (or other suitable lipase, e.g., from Burkholderia cepacia)[9]

-

Vinyl acetate (acyl donor)

-

n-Hexane (solvent)

-

25 mL sealed glass bioreactor

-

Magnetic stirrer and heating plate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve a specific concentration of (R,S)-1-phenylethanol (e.g., 40-400 mM) in n-hexane in a 25 mL sealed glass bioreactor.[10]

-

Addition of Reagents: Add the acyl donor, vinyl acetate, to the mixture. A molar ratio of acyl donor to substrate of 3:1 to 5:1 is common.[10]

-

Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, 2-22 mg/mL).[10]

-

Reaction Conditions: Seal the bioreactor and place it on a magnetic stirrer. Maintain the reaction at a controlled temperature (e.g., 30-60 °C) with constant stirring (e.g., 200 rpm) for a set duration (e.g., 1-24 hours).[10][11] The progress of the reaction can be monitored by taking samples at intervals.

-

Work-up: After the desired conversion is reached (typically close to 50% for maximum enantiomeric excess of both product and remaining substrate), stop the reaction.

-

Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.[11]

-

Solvent Evaporation: Evaporate the solvent (n-hexane) from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture contains this compound and unreacted (S)-1-phenylethanol. These can be separated using silica gel column chromatography.[12]

Caption: Workflow for enzymatic kinetic resolution of 1-phenylethanol.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess (e.e.) is a measure of the purity of an enantiomer in a mixture and is a critical parameter for evaluating the success of a stereoselective synthesis. It can be determined using several methods, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and accurate.[13][14]

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the (R) and (S) enantiomers of the analyte as they pass through the column, leading to different retention times and thus their separation.[13]

Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralcel OB, Chiralcel OD-H, Lux Cellulose-3)[8][10][15]

-

Mobile phase (e.g., a mixture of n-hexane and isopropanol)[8]

-

Sample of 1-phenylethyl acetate dissolved in the mobile phase

Procedure:

-

System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., n-heptane/2-propanol/trifluoroacetic acid 98.7/1.3/0.15 v/v/v) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 15 °C).[15]

-

Sample Injection: Inject a small volume of the dissolved sample onto the column.

-

Chromatogram Acquisition: Record the chromatogram using a UV detector at an appropriate wavelength (e.g., 254 nm).[15] The two enantiomers will appear as separate peaks with different retention times (tR).

-

Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers by injecting pure standards of each, if available. For 1-phenylethyl acetate on a CHIRALCEL OB column, the (R) enantiomer typically elutes before the (S) enantiomer.[8]

-

Calculation of e.e.: Integrate the area under each peak. The enantiomeric excess is calculated using the following formula: e.e. (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100

Caption: Workflow for e.e. determination by chiral HPLC.

Summary of Enzymatic Resolution Data

The efficiency of enzymatic kinetic resolution can vary significantly based on the chosen enzyme and reaction conditions.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Novozym 435 | Vinyl Acetate | n-Hexane | 60 | 24 | 61.49 | >99 | [11] |

| Aspergillus oryzae lipase | Vinyl Acetate | Toluene | 30 | 48 | - | >99 | [2] |

| Burkholderia cepacia lipase | Vinyl Acetate | n-Hexane | 53.4 | 18.6 | - | 99.22 | [10] |

| CALB on octyl-agarose | Isopropenyl Acetate | 1,2-dichloropropane | 37 | 24 | ~40 | >99 | [16] |

This guide provides a foundational technical overview for professionals working with this compound. The detailed protocols and tabulated data serve as a practical resource for the synthesis and analysis of this important chiral building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenylethyl acetate | 29759-11-3 | Benchchem [benchchem.com]

- 3. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 6. 1-Phenylethyl acetate for synthesis 93-92-5 [sigmaaldrich.com]

- 7. scent.vn [scent.vn]

- 8. rsc.org [rsc.org]

- 9. 1-Phenylethyl acetate | 93-92-5 | Benchchem [benchchem.com]

- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

- 12. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. heraldopenaccess.us [heraldopenaccess.us]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Chirality and Optical Rotation of 1-Phenylethyl Acetate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chirality and optical rotation of 1-phenylethyl acetate enantiomers. 1-Phenylethyl acetate, a key chiral building block and fragrance component, exists as two non-superimposable mirror images: (R)-(+)-1-phenylethyl acetate and (S)-(-)-1-phenylethyl acetate. The stereochemistry of this compound is crucial in various applications, particularly in the pharmaceutical and flavor industries, where the physiological effects of enantiomers can differ significantly.

This document details the common methodologies for the enantioselective synthesis and analysis of 1-phenylethyl acetate, with a focus on enzymatic kinetic resolution. It also presents a summary of relevant quantitative data and provides a foundational understanding of the principles of polarimetry for characterizing these chiral molecules.

Quantitative Data on the Enantiomers of 1-Phenylethyl Acetate and its Precursor

The following table summarizes key quantitative data related to the enantiomers of 1-phenylethyl acetate and its precursor, 1-phenylethanol, as reported in the scientific literature. It is important to note that while extensive data is available on the enzymatic resolution and resulting enantiomeric excess, the specific optical rotation of the pure enantiomers of 1-phenylethyl acetate is not widely reported under standardized conditions.

| Compound/Parameter | Value | Conditions |

| (R)-1-Phenylethanol | ||

| Specific Rotation ([α]D) | +43.03° | Methanol |

| (S)-1-Phenylethanol | ||

| Specific Rotation ([α]D) | -25.02° (for a sample with 58% e.e.) | Methanol |

| (R)-1-Phenylethyl Acetate | ||

| Enantiomeric Excess (e.e.) | >99% | Via enzymatic hydrolysis of racemic 1-phenylethyl acetate.[1] |

| (S)-1-Phenylethyl Acetate | ||

| Enantiomeric Excess (e.e.) | >95% | Via enzymatic hydrolysis of racemic 1-phenylethyl acetate. |

| 60% (for (1S)-(-)-1-phenylethyl acetate) | Isolated from clove buds.[2] | |

| Racemic 1-Phenylethyl Acetate | ||

| Boiling Point | 94-95 °C | at 12 mmHg[3] |

| Density | 1.028 g/mL | at 25 °C[3] |

| Refractive Index (n20/D) | 1.494 | [3] |

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

A prevalent method for obtaining enantiomerically enriched 1-phenylethyl acetate is through the enzymatic kinetic resolution of racemic 1-phenylethanol. This process leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of the alcohol, leaving the other unreacted.

Materials:

-

Racemic 1-phenylethanol

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Organic solvent (e.g., n-hexane, toluene)

-

Standard laboratory glassware and magnetic stirrer

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral gas chromatography, HPLC, or NMR)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve a known concentration of racemic 1-phenylethanol in the chosen organic solvent.

-

Addition of Acyl Donor: Add an excess of the acyl donor to the reaction mixture.

-

Enzyme Addition: Introduce the lipase to the mixture. The amount of enzyme will depend on its activity and the scale of the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature with constant stirring. Reaction times can vary from hours to days, depending on the specific enzyme, substrates, and conditions.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them to determine the conversion and enantiomeric excess of the product and remaining substrate.

-

Work-up: Once the desired conversion is reached, the enzyme is typically removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The resulting mixture of 1-phenylethyl acetate and unreacted 1-phenylethanol can be separated using standard chromatographic techniques, such as column chromatography.

Determination of Optical Rotation by Polarimetry

Polarimetry is a technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The measured rotation is a characteristic property of the enantiomer and its concentration.

Instrumentation:

-

Polarimeter

-

Polarimeter cell (of a defined path length, e.g., 1 dm)

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a solution of the 1-phenylethyl acetate enantiomer of a known concentration in a suitable achiral solvent (e.g., ethanol, chloroform).

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.

-

Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring there are no air bubbles in the light path. Place the filled cell in the polarimeter and measure the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α] = α / (l * c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

The temperature and wavelength of the light source should always be specified when reporting specific rotation values.

Visualizations

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol.

Caption: Principle of optical rotation measurement using a polarimeter.

References

The Scent of Nature: A Technical Guide to the Occurrence and Biosynthesis of 1-Phenylethyl Acetate

For Immediate Release

[SHANGHAI, CN – December 23, 2025] – This technical guide provides an in-depth exploration of 1-phenylethyl acetate, a volatile organic compound prized for its pleasant floral and fruity aroma. This document, intended for researchers, scientists, and professionals in drug development and flavor and fragrance industries, details the natural origins of this compound and elucidates its biosynthetic pathway. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.

Natural Occurrence of 1-Phenylethyl Acetate

1-Phenylethyl acetate, also known as styrallyl acetate, is a naturally occurring ester that contributes to the characteristic scent of various plants and food products. While its presence is often subtle, advanced analytical techniques have confirmed its existence in a range of natural sources. The compound has been unequivocally identified in clove buds (Syzygium aromaticum), cocoa pulp (Theobroma cacao), and grape hyacinth flowers (Muscari species).[1][2] Its aromatic profile also graces other natural products, including certain fruits like melon, pineapple, and grapes, as well as fermented goods such as brandy, cheese, and wine.[3]

The concentration of 1-phenylethyl acetate in these sources can vary significantly. In a detailed study of clove buds, approximately 1 to 2 milligrams of the acetate were isolated from 7.2 kilograms of the raw material, highlighting its trace yet impactful presence.[1][2]

Table 1: Natural Sources and Quantitative Data of 1-Phenylethyl Acetate

| Natural Source | Scientific Name | Part Analyzed | Concentration | Reference |

| Clove Buds | Syzygium aromaticum | Buds | ~0.14 - 0.28 µg/g | [1][2] |

| Cocoa Pulp | Theobroma cacao | Pulp | Presence confirmed | [1][2] |

| Grape Hyacinth | Muscari spp. | Flowers | Presence confirmed | [1][2] |

| Melon | Cucumis melo | Fruit | Presence confirmed | [3] |

| Pineapple | Ananas comosus | Fruit | Presence confirmed | [3] |

| Grape | Vitis vinifera | Fruit | Presence confirmed | [3] |

| Brandy | - | - | Presence confirmed | [3] |

| Cheese | - | - | Presence confirmed | [3] |

| Wine | - | - | Presence confirmed | [3] |

Biosynthetic Pathway of 1-Phenylethyl Acetate

The biosynthesis of 1-phenylethyl acetate in plants is a multi-step process that originates from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids in plants and microorganisms.[4][5][6]

The key steps are as follows:

-

Shikimic Acid Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate.[4][5]

-

Formation of L-Phenylalanine: Chorismate is a crucial branch-point intermediate that is converted to the aromatic amino acid L-phenylalanine.[7]

-

Conversion to 1-Phenylethanol: While the exact pathway to 1-phenylethanol is not as extensively documented as that for its isomer 2-phenylethanol, it is hypothesized to occur via acetophenone. L-phenylalanine can be converted to acetophenone, which is then reduced to 1-phenylethanol.

-

Esterification to 1-Phenylethyl Acetate: The final step involves the esterification of 1-phenylethanol. This reaction is catalyzed by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the hydroxyl group of 1-phenylethanol.[8][9][10][11][12] Such enzymes have been identified in various plants, including roses and apples, and are responsible for the formation of a wide range of volatile esters.[8][9][10][11][12]

Experimental Protocols

Extraction and Isolation from Natural Sources

The following protocol is a generalized procedure for the extraction and isolation of 1-phenylethyl acetate from plant material, based on methodologies for similar volatile compounds.[1][2]

Objective: To extract and purify 1-phenylethyl acetate from a plant matrix (e.g., clove buds).

Materials:

-

Plant material (e.g., 7.2 kg of clove buds)

-

Solvents for extraction (e.g., dichloromethane, n-pentane)

-

Silica gel for column chromatography

-

Solvents for HPLC (e.g., acetonitrile, water)

-

Rotary evaporator

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Simultaneous Distillation-Extraction (SDE): The plant material is subjected to SDE to obtain the essential oil.

-

Vacuum Distillation: The recovered essential oil is further purified by vacuum distillation.

-

Silica Column Chromatography: The distillate is fractionated using silica column chromatography to enrich the fraction containing 1-phenylethyl acetate.

-

Preparative HPLC: The enriched fraction is subjected to preparative HPLC for final purification.

-

Solvent Evaporation: The solvent from the collected fraction is removed under a gentle stream of nitrogen to yield purified 1-phenylethyl acetate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 1-phenylethyl acetate in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5)

-

Helium as carrier gas

GC Conditions (Example): [13]

-

Column: KB-5 (30 m x 0.32 mm x 0.25 µm)

-

Injector Temperature: 140°C

-

Oven Temperature Program: Isothermal at a suitable temperature or a temperature ramp to separate the target analyte from other components.

-

Carrier Gas Flow Rate: Constant flow.

-

Injection Volume: 0.5 µL

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Sample Preparation: The purified sample or extract is diluted in a suitable solvent (e.g., hexane). An internal standard may be added for quantification.

-

Injection: The sample is injected into the GC.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is compared to a library of known spectra for identification. The retention time is also used for confirmation.

Enzymatic Synthesis of 1-Phenylethyl Acetate

Objective: To synthesize 1-phenylethyl acetate using a lipase-catalyzed reaction.[13]

Materials:

-

1-Phenylethanol (substrate)

-

Acyl donor (e.g., vinyl acetate)

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane)

-

Shaker incubator

Procedure:

-

Reaction Setup: In a reaction vessel, combine 1-phenylethanol, vinyl acetate, and the immobilized lipase in n-hexane.

-

Incubation: Place the vessel in a shaker incubator at a controlled temperature (e.g., 60°C) and agitation speed for a specific duration (e.g., 24 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

-

Product Isolation: The product, 1-phenylethyl acetate, can be isolated from the reaction mixture by removing the solvent.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and biosynthetic pathway of 1-phenylethyl acetate. The presence of this aromatic ester in various natural sources, albeit often in trace amounts, underscores its significance in the chemical ecology of plants and the sensory profiles of food and beverages. The elucidation of its biosynthetic pathway from the shikimic acid route opens avenues for metabolic engineering and biotechnological production of this valuable compound. The detailed experimental protocols provided herein serve as a practical resource for researchers engaged in the analysis and synthesis of 1-phenylethyl acetate. Further research is warranted to quantify the concentration of this compound in a wider array of natural sources and to fully characterize the specific enzymes involved in its biosynthesis in different organisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigations into the Natural Occurrence of 1-Phenylethyl Acetate (Styrallyl Acetate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. bioone.org [bioone.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals1 | Semantic Scholar [semanticscholar.org]

- 11. Developmental and varietal differences in volatile ester formation and acetyl-CoA: alcohol acetyl transferase activities in apple (Malus domestica Borkh.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.huji.ac.il [cris.huji.ac.il]

- 13. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

(R)-1-phenylethyl acetate CAS number and molecular formula

(R)-1-Phenylethyl Acetate: A Technical Overview

Introduction

This compound is a chiral ester valued for its specific stereochemistry, which is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of its chemical properties, synthesis, and relevant experimental protocols.

Chemical Identification

| Identifier | Value |

| CAS Number | 16197-92-5 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Synonyms | (R)-(+)-1-Phenylethyl acetate, Acetic acid (R)-α-methylbenzyl ester |

Note: The CAS number for the racemic mixture (±)-1-phenylethyl acetate is 93-92-5.

Synthesis via Enzymatic Kinetic Resolution

The primary method for producing enantiomerically pure this compound is through the enzymatic kinetic resolution of racemic 1-phenylethanol. This process utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate the (R)-enantiomer of the alcohol.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is based on the kinetic resolution of racemic 1-phenylethanol using Novozym 435 (immobilized Candida antarctica lipase B).

Materials:

-

Racemic 1-phenylethanol

-

Vinyl acetate (acyl donor)

-

Novozym 435

-

n-Hexane (solvent)

-

Standard laboratory glassware and magnetic stirrer

-

Gas chromatograph (GC) with a chiral column for analysis

Procedure:

-

To a solution of racemic 1-phenylethanol (e.g., 40–400 mM) in n-hexane, add vinyl acetate (molar ratio of acyl donor to substrate typically ranges from 3:1 to 10:1).

-

Add the biocatalyst, Novozym 435 (e.g., 2–22 mg/mL), to the reaction mixture.

-

The reaction is conducted in a sealed vessel with stirring (e.g., 50–400 rpm) at a controlled temperature (e.g., 20–60 °C).

-

The progress of the reaction is monitored by taking aliquots at various time intervals (e.g., 5–120 min) and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the product and the remaining substrate.

-

Upon reaching the desired conversion (ideally close to 50% for maximum enantiomeric excess of the remaining alcohol), the enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield a mixture of this compound and unreacted (S)-1-phenylethanol, which can then be separated by chromatography.

Summary of Reaction Conditions and Outcomes

The following table summarizes typical conditions and results for the enzymatic kinetic resolution of racemic 1-phenylethanol.

| Enzyme | Substrate Concentration | Acyl Donor | Solvent | Temperature (°C) | Biocatalyst Loading | Reaction Time | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) |

| Novozym 435 | 166 mM | Vinyl Acetate (4:1 molar ratio) | Hexane | 55 | 23.3 mg/mL | 24 h | >45 | >95 |

| Lipase from Bacillus sp. | 10 mM | Vinyl Acetate | Not specified | 35 | 360 mg/mL | 1.5 h | ~50 | >99 |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol to produce this compound.

Unraveling the Synthesis of 1-Phenylethyl Acetate: A Technical Guide to its Discovery and Evolution

For Immediate Release

A comprehensive technical guide detailing the discovery and historical evolution of 1-phenylethyl acetate synthesis has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic methodologies, complete with detailed experimental protocols, quantitative data analysis, and visualizations of reaction pathways.

1-Phenylethyl acetate, a key fragrance and flavor compound, also serves as a valuable chiral building block in the synthesis of pharmaceuticals. Its production has evolved significantly from early chemical methods to modern, highly selective enzymatic processes. This guide traces this journey, offering a comparative analysis of the primary synthetic routes.

A Historical Overview of Synthetic Strategies

The synthesis of 1-phenylethyl acetate has been approached through several key chemical reactions, each with its own historical context and procedural nuances. The earliest methods relied on classical esterification techniques, which have been refined over time for improved efficiency and yield.

One of the foundational methods for creating esters is the Fischer-Speier esterification , a process dating back to the late 19th century. This acid-catalyzed reaction between an alcohol and a carboxylic acid remains a staple in organic synthesis. The direct application of this method to produce 1-phenylethyl acetate involves the reaction of 1-phenylethanol with acetic acid.

Another significant historical route involves the use of Grignard reagents , discovered by Victor Grignard in 1900. While not a direct synthesis of the ester, the Grignard reaction is crucial for the preparation of the precursor, 1-phenylethanol, from benzaldehyde. This alcohol can then be readily acetylated.

A more complex, multi-step synthesis starts from benzyl chloride . This method involves the reaction of benzyl chloride with ethyl acetoacetate to form benzylacetone, which is then subjected to a Baeyer-Villiger oxidation to yield 1-phenylethyl acetate. The Baeyer-Villiger oxidation itself was first reported in 1899.

In recent decades, a paradigm shift towards greener and more selective chemistry has led to the development of enzymatic kinetic resolution . This method utilizes lipases to selectively acylate one enantiomer of racemic 1-phenylethanol, providing access to enantiomerically pure 1-phenylethyl acetate, a critical advantage in the pharmaceutical industry.

Comparative Analysis of Synthetic Methods

The choice of synthetic route for 1-phenylethyl acetate depends on factors such as desired yield, purity, cost, and stereoselectivity. The following table summarizes quantitative data for the key methods discussed.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Fischer Esterification | 1-Phenylethanol, Acetic Acid | Sulfuric Acid | Several hours | Reflux | Variable, often moderate | [General Knowledge] |

| From Benzyl Chloride | Benzyl Chloride, Ethyl Acetoacetate, m-CPBA | Sodium Methoxide | 2-6 hours (initial step) | Room Temperature (oxidation) | 65 (benzylacetone step) | [1] |

| Enzymatic Kinetic Resolution | Racemic 1-Phenylethanol, Vinyl Acetate | Novozym 435 Lipase | 24 hours | 60 | 61.49 | [2] |

| Enzymatic (Optimized) | Racemic 1-Phenylethanol, Vinyl Acetate | Novozym 435 Lipase (recycled) | 1 hour | 30 | >40 | [2] |

Detailed Experimental Protocols

This guide provides detailed, step-by-step protocols for each of the major synthetic routes to 1-phenylethyl acetate.

Protocol 1: Fischer Esterification of 1-Phenylethanol

-

Reactant Preparation: In a round-bottom flask, combine 1-phenylethanol and an excess of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, the mixture is poured into water and the organic layer is separated.

-

Neutralization and Washing: The organic layer is washed with a sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Drying and Purification: The crude ester is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.

Protocol 2: Synthesis from Benzyl Chloride via Baeyer-Villiger Oxidation

This two-step synthesis begins with the formation of benzylacetone.

Step 1: Synthesis of Benzylacetone

-

Reaction Setup: In a reactor, add a catalyst such as sodium methoxide to ethyl acetoacetate.

-

Addition of Benzyl Chloride: Heat the mixture to reflux and slowly add benzyl chloride. Continue refluxing for 2-6 hours.[1]

-

Workup: After cooling, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to 7, and the organic layer containing ethyl benzylacetoacetate is separated.

-

Decarboxylation: The ethyl benzylacetoacetate is then heated with a dilute acid to induce decarboxylation, yielding benzylacetone. A reported yield for this step is 65%.[1]

Step 2: Baeyer-Villiger Oxidation of Benzylacetone

-

Oxidation: The synthesized benzylacetone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at room temperature.

-

Workup: The reaction mixture is then worked up to isolate the 1-phenylethyl acetate.

Protocol 3: Grignard Synthesis of 1-Phenylethanol followed by Acetylation

Step 1: Synthesis of 1-Phenylethanol

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

Reaction with Aldehyde: Slowly add a solution of acetaldehyde in dry ether to the Grignard reagent, maintaining a low temperature.

-

Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., dilute sulfuric acid or aqueous ammonium chloride). The ether layer is separated, washed, and dried.

-

Purification: The crude 1-phenylethanol is purified by distillation.

Step 2: Acetylation of 1-Phenylethanol

-

Reaction: The purified 1-phenylethanol is reacted with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine.

-

Purification: The resulting 1-phenylethyl acetate is purified by distillation. A study reported a >99% conversion for the acetylation of 1-phenylethanol using acetic anhydride without a catalyst at 60°C.[3]

Protocol 4: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

-

Reaction Mixture: In a suitable solvent such as n-hexane, combine racemic 1-phenylethanol, an acyl donor (e.g., vinyl acetate), and a lipase catalyst (e.g., Novozym 435).[2]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 60°C) with agitation for a specified time (e.g., 24 hours).[2]

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess.

-

Separation: After the desired conversion is reached, the enzyme is filtered off, and the resulting mixture of 1-phenylethyl acetate and unreacted 1-phenylethanol is separated by column chromatography. Under optimal conditions, a yield of 61.49% for the acetate was achieved.[2]

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key synthetic pathways.

Conclusion

The synthesis of 1-phenylethyl acetate provides a compelling case study in the evolution of organic synthesis. From the foundational, yet often low-yielding and non-selective, classical methods to the highly efficient and stereospecific enzymatic routes, the journey reflects the broader advancements in chemical sciences. This guide serves as a valuable resource for researchers and professionals, providing the necessary historical context, practical methodologies, and comparative data to inform their work in the synthesis and application of this important molecule.

References

An In-Depth Technical Guide to the Solubility of (R)-1-Phenylethyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-1-phenylethyl acetate, a key chiral compound, in various organic solvents. Understanding the solubility of this compound is critical for its application in scientific research, particularly in the fields of fragrance development, asymmetric synthesis, and as a chiral building block in the pharmaceutical industry. This document offers quantitative solubility data, detailed experimental methodologies for its determination, and a logical workflow for solubility studies.

Core Topic: Solubility Profile of this compound

This compound is generally characterized as being soluble in organic solvents and insoluble in water. A more detailed quantitative understanding of its solubility in a range of common organic solvents is essential for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1-phenylethyl acetate in various organic solvents. It is important to note that this data does not specify the enantiomer ((R) or (S)). However, it provides a valuable baseline for understanding the compound's general solubility behavior.

| Solvent | Solubility (g/L) |

| Methanol | 873.16 |

| Ethanol | 579.64 |

| Isopropanol | 400.06 |

| n-Propanol | 407.31 |

| n-Butanol | 339.76 |

| Isobutanol | 284.91 |

| Acetone | 512.60 |

| Ethyl Acetate | 301.40 |

| Toluene | 166.62 |

| n-Hexane | 48.56 |

| Chloroform | 1271.57 |

| Acetonitrile | 524.28 |

| Dimethylformamide (DMF) | 1049.23 |

| Tetrahydrofuran (THF) | 713.09 |

| 1,4-Dioxane | 937.34 |

| Dimethyl Sulfoxide (DMSO) | 983.64 |

| 2-Butanone | 338.63 |

| Methyl Acetate | 344.98 |

| n-Pentanol | 247.03 |

| sec-Butanol | 308.97 |

| Ethylene Glycol | 233.09 |

| N-Methyl-2-pyrrolidone (NMP) | 783.10 |

| Cyclohexane | 53.17 |

| n-Butyl Acetate | 175.56 |

| n-Octanol | 121.06 |

| Data sourced from Scent.vn[1]. The specific temperature for these solubility measurements was not provided. |

Experimental Protocols for Solubility Determination

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent of interest, separating a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a few days, depending on the solvent and the rate of dissolution.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.

-

-

Solvent Evaporation:

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry glass vial.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the ester, or by using a vacuum desiccator.

-

-

Mass Determination and Calculation:

-

Once the solvent has been completely evaporated, allow the vial containing the this compound residue to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the residue on an analytical balance.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility in the desired units (e.g., g/L or mg/mL) by dividing the mass of the residue by the volume of the saturated solution that was withdrawn.

-

Analytical Method for Concentration Measurement

For a more precise determination of the concentration of this compound in the saturated solution, High-Performance Liquid Chromatography (HPLC) can be employed.

HPLC Method Outline:

-

Column: A chiral stationary phase (CSP) column is necessary to separate the (R) and (S) enantiomers if the starting material is a racemic mixture or if there is a need to confirm the enantiomeric purity of the solute. A common choice for separating such compounds is a polysaccharide-based chiral column.

-

Mobile Phase: A typical mobile phase for chiral separations on a polysaccharide-based column would be a mixture of n-hexane and an alcohol modifier like isopropanol.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is appropriate for this compound due to the presence of the phenyl group.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the filtered saturated solution can then be determined by comparing its peak area to the calibration curve.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided data and methodologies can be utilized by researchers and professionals to facilitate the effective use of this important chiral compound in their respective fields.

References

Navigating the Safety Profile of (R)-1-Phenylethyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (R)-1-phenylethyl acetate (CAS No. 16197-92-5), a chiral ester with applications in flavor, fragrance, and chemical synthesis. Due to the limited availability of safety data specific to the (R)-enantiomer, this document primarily relies on data from the racemic mixture, 1-phenylethyl acetate (CAS No. 93-92-5), and will be specified as such. This guide is intended to equip researchers and professionals with the necessary information for safe handling, storage, and emergency response.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key physicochemical data for 1-phenylethyl acetate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Odor | Powerful green-floral, fruity | [4][5] |

| Boiling Point | 94-95 °C at 12 mm Hg; 212 °C at 1013 hPa | [1][3] |

| Melting Point | -60 °C | [1][3] |

| Flash Point | 91 °C (196 °F) | [1][2][3] |

| Autoignition Temperature | 450 °C (842 °F) | [1][3] |

| Density | 1.028 g/mL at 25 °C; 1.03 g/cm³ at 20 °C | [1][3] |

| Refractive Index | n20/D 1.494 | [1] |

| Water Solubility | 1.27 g/L at 20 °C | [1] |

| Vapor Pressure | 5.5 Pa at 20 °C | [1] |

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards associated with a substance. The available data for 1-phenylethyl acetate is summarized below. It is important to note the absence of specific data for the (R)-enantiomer.

| Test | Species | Route | Value | Source |

| LD50 (Acute Oral) | Rabbit | Oral | > 5000 mg/kg | [1] |

| LD50 (Acute Dermal) | Rabbit | Dermal | > 5000 mg/kg | [1] |

Note: While the acute toxicity appears to be low, skin and eye contact may cause irritation.[2] Inhalation of fumes should be avoided.[2]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets for 1-phenylethyl acetate, the substance is classified as a combustible liquid.

-

GHS Classification: Flammable liquids (Category 4)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H227 - Combustible liquid[2]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not provided in standard MSDS documents. However, a generalized protocol for an acute oral toxicity study (as would be conducted to determine an LD50 value) based on OECD Guideline 423 is described below.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rodents (e.g., rats or mice), nulliparous and non-pregnant females are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should be minimized.

-

Dose Levels and Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The starting dose is chosen based on available information about the substance's toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The results are interpreted based on the number of animals that die or show signs of toxicity at each dose level to classify the substance into a GHS hazard category.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Keep away from sources of ignition.[2]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2]

Visualizing Emergency Response

The following diagram illustrates a logical workflow for responding to an accidental exposure to 1-phenylethyl acetate.

Caption: Emergency response workflow for accidental exposure.

This guide provides a foundational understanding of the safety considerations for this compound, primarily based on data for the racemic mixture. Researchers and professionals are encouraged to consult the most current and specific Safety Data Sheets for the materials they are handling and to conduct their own risk assessments based on their specific use cases.

References

The Biological Significance of Chiral Phenylethyl Acetates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethyl acetate, a naturally occurring ester, is a chiral molecule with significant and varied roles in biological systems. As a key component of floral scents and fruit aromas, it is integral to plant-insect communication and is widely utilized in the fragrance and flavor industries. In pharmacology, the principles of stereochemistry dictate that the biological activity of chiral molecules can be highly dependent on their three-dimensional structure. This technical guide provides an in-depth examination of the biological significance of the enantiomers of 1-phenylethyl acetate, (R)- and (S)-1-phenylethyl acetate. It synthesizes available data on their stereospecific interactions with enzymes and receptors, their role in insect chemical ecology, and their potential, though underexplored, relevance in drug development. This document details key experimental protocols, presents quantitative data in structured formats, and provides visual diagrams of relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Principle of Chirality in Biological Systems

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. Biological systems—composed of chiral building blocks such as L-amino acids and D-sugars—are inherently chiral environments.[1] Consequently, receptors, enzymes, and other biological macromolecules often interact stereospecifically with chiral ligands.[2] One enantiomer, the "eutomer," may elicit a desired therapeutic or biological effect, while the other, the "distomer," may be less active, inactive, or even responsible for adverse effects.[3] This principle underscores the critical importance of studying chiral compounds not as racemic mixtures, but as distinct enantiomeric entities to fully understand their biological significance. 1-Phenylethyl acetate possesses a single stereocenter, giving rise to the (R) and (S) enantiomers, whose interactions with biological systems are the focus of this guide.

Stereospecificity in Enzymatic Biotransformations

The most well-documented and quantitatively characterized biological significance of chiral 1-phenylethyl acetate is observed in enzymatic reactions. Lipases and esterases, crucial enzymes in industrial biocatalysis, exhibit remarkable enantioselectivity in both the hydrolysis of racemic 1-phenylethyl acetate and the synthesis of its enantiopure forms.[4]

Enantioselective Hydrolysis

Enzymatic kinetic resolution is a standard method for separating enantiomers. In this process, an enzyme preferentially catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the enantiopurified product. Numerous studies have demonstrated that various microbial esterases and lipases preferentially hydrolyze (R)-1-phenylethyl acetate to (R)-1-phenylethanol, leaving behind highly enriched (S)-1-phenylethyl acetate.[5][6]

A standout example is the YbfF esterase from Escherichia coli, which displays exceptionally high enantioselectivity (E ≥ 200). This enzyme exclusively hydrolyzes the (R)-enantiomer, with no detectable conversion of (S)-1-phenylethyl acetate.[7] This high degree of specificity makes it a valuable tool for biocatalysis.

Data Presentation: Enantioselective Enzymatic Hydrolysis of (±)-1-Phenylethyl Acetate

| Enzyme/Organism | Enantiomer Reacted | Product | Enantiomeric Excess (e.e.) of Remaining Substrate [(S)-PEA] | Enantiomeric Excess (e.e.) of Product [(R)-PEA-OH] | Conversion (%) | Reference |

| YbfF Esterase (E. coli) | This compound | (R)-1-Phenylethanol | Not Applicable | >99% | ~50% | [7] |

| BSE01281 Esterase (Bacillus sp.) | This compound | (R)-1-Phenylethanol | >95% | >99% | 49% | [6] |

| Bacillus sp. DL-2 (Whole Cells) | This compound | (R)-1-Phenylethanol | 99.8% | 96% | Optimized | [5] |

| Candida antarctica Lipase B (CALB) | (R)-1-Phenylethanol (Acylation) | This compound | >99% (Alcohol) | >99% (Acetate) | ~40% | [8][9] |

PEA: Phenylethyl Acetate; PEA-OH: Phenylethanol

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethyl Acetate

This protocol is a generalized procedure based on methodologies for lipase-catalyzed hydrolysis.[5][6][7]

Objective: To resolve racemic 1-phenylethyl acetate into its enantiomers using an enantioselective esterase.

Materials:

-

Racemic (±)-1-phenylethyl acetate

-

Purified esterase (e.g., YbfF) or immobilized lipase (e.g., Novozym 435)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Organic co-solvent (e.g., tert-butanol, optional)

-

Quenching solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Thermostated shaker or reactor

-

Chiral Gas Chromatography (GC) system with a suitable chiral column (e.g., β-cyclodextrin-based)

Procedure:

-

Reaction Setup: In a sealed vial, prepare a reaction mixture containing phosphate buffer.

-

Substrate Addition: Add a defined concentration of racemic (±)-1-phenylethyl acetate to the buffer (e.g., 5-10 mM).

-

Enzyme Addition: Initiate the reaction by adding the purified enzyme or immobilized lipase to the mixture (e.g., 10-50 mg/mL).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-45°C) with constant agitation for a predetermined time course (e.g., 1-24 hours).

-

Sampling: At various time points, withdraw aliquots from the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of ethyl acetate containing an internal standard. Vortex vigorously.

-

Extraction: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate.

-

Analysis: Analyze the sample using a chiral GC system to determine the concentrations of (R)- and (S)-1-phenylethyl acetate and (R)- and (S)-1-phenylethanol.

-

Calculation: Calculate the enantiomeric excess (e.e.) for the substrate and product, and the conversion percentage using the following formulas:

-

e.e. (%) = ([R] - [S]) / ([R] + [S]) x 100

-

Conversion (%) = ([Product]) / ([Initial Substrate]) x 100

-

Visualization: Workflow for Enzymatic Kinetic Resolution

Role in Insect Chemical Ecology

Volatile organic compounds are the primary language of communication for many insects, mediating behaviors such as mating, aggregation, and host location.[10][11] Phenethyl acetate (isomeric form often unspecified in literature) is a significant semiochemical in this context.

Agonism of the Orco Receptor

The insect olfactory system relies on ligand-gated ion channels formed by a variable odorant receptor (Or) and a highly conserved co-receptor, Orco.[10][12] Recent studies using two-electrode voltage-clamp electrophysiology on Drosophila melanogaster Ors expressed in Xenopus oocytes have demonstrated that phenethyl acetate acts as a functional agonist of the Orco receptor.[10][11][12] It elicits concentration-dependent inward currents in various Or/Orco complexes and in Orco homomers.[10] Because Orco is highly conserved across most insect orders, this finding suggests that phenethyl acetate is a broadly relevant signaling molecule in the insect world.

Visualization: Insect Olfactory Signaling Pathway

Enantiomeric Specificity in Olfaction

While direct electrophysiological or behavioral data comparing the effects of (R)- and (S)-1-phenylethyl acetate on insects is currently lacking in the literature, the principle of enantioselective olfaction is well-established.[13][14] For example, the odorant receptor AaOR8 in the mosquito Aedes aegypti is highly specific for (R)-(-)-1-octen-3-ol, a component of human scent.[13] This stereospecificity at the receptor level often translates to differential behavioral responses.

Furthermore, a study on the natural occurrence of 1-phenylethyl acetate in clove buds found a 60% enantiomeric excess for the (1S)-(-)-enantiomer.[15] The fact that plants often produce chiral semiochemicals in specific enantiomeric ratios strongly implies a co-evolved and stereospecific detection system in the insects that respond to these cues. It is therefore highly probable that insects can distinguish between the enantiomers of 1-phenylethyl acetate, which would have profound implications for their behavior in host-plant selection and pheromonal communication.

Experimental Protocol: Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summed potential of all responding olfactory sensory neurons on an insect's antenna, providing a measure of the antenna's overall sensitivity to a volatile compound.

Objective: To measure and compare the antennal response of an insect species to (R)- and (S)-1-phenylethyl acetate.

Materials:

-

Live insects (e.g., moths, flies)

-

(R)- and (S)-1-phenylethyl acetate enantiomers (>99% purity)

-

Solvent (e.g., paraffin oil or hexane)

-

Filter paper strips and Pasteur pipettes (odor cartridges)

-

EAG system: micromanipulators, Ag/AgCl glass electrodes, amplifier, data acquisition system

-

Saline solution (e.g., 0.1 M KCl)

-

Stereomicroscope

-

Faraday cage

-

Purified, humidified air delivery system

Procedure:

-

Odorant Preparation: Prepare serial dilutions of each enantiomer in the solvent (e.g., from 0.01 ng/µL to 100 ng/µL). Apply a standard volume (e.g., 10 µL) of each dilution to a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.

-

Insect Preparation: Anesthetize an insect by chilling. Excise one antenna at the base or immobilize the entire insect using wax or a pipette tip holder.

-

Electrode Placement: Fill the glass electrodes with saline solution. Place the reference electrode into the insect's head (e.g., near the eye). Carefully bring the recording electrode into contact with the distal tip of the antenna (a small cut at the tip can improve contact).

-

EAG Recording: a. Mount the preparation in the Faraday cage under a continuous stream of purified air directed at the antenna. b. Allow the baseline potential to stabilize. c. Insert the tip of an odor cartridge into the air stream. Deliver a timed puff of air (e.g., 0.5 s) through the cartridge to deliver the stimulus to the antenna. d. Record the resulting negative voltage deflection (EAG response). e. Allow a sufficient recovery period (e.g., 60 s) between stimuli.

-

Data Collection: Present the different concentrations of both enantiomers and the solvent control in a randomized order to avoid systematic errors from antennal adaptation.

-

Analysis: Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus. Subtract the average response to the solvent control. Plot dose-response curves for each enantiomer and compare for significant differences.

Applications and Significance in Drug Development

While direct applications of chiral 1-phenylethyl acetate in pharmaceuticals are not prominent, its structural motifs and the principles of its stereoselective biological interactions are highly relevant to drug discovery and development.

Stereoselectivity in Pharmacological Targets

The differential interaction of enantiomers with enzymes and receptors is a cornerstone of modern pharmacology. Although specific data for 1-phenylethyl acetate enantiomers is scarce, related structures provide a strong rationale for their potential differential activity. For instance, phenyl acetate (lacking the ethyl bridge) and its derivatives have been investigated for antimicrobial and anticancer properties.[16] Derivatives of phenylacetamide have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[16] Given the high degree of stereospecificity observed in biological systems, it is expected that if (R)- and (S)-1-phenylethyl acetate were to exhibit any such activity, they would do so with different potencies (e.g., different IC₅₀ values).

Potential as a Chiral Building Block

Enantiomerically pure (R)- and (S)-1-phenylethanol, produced via the enzymatic resolution of 1-phenylethyl acetate, are valuable chiral building blocks in the synthesis of more complex pharmaceutical agents.[4] The ability to generate these high-purity chiral alcohols efficiently makes the stereospecific biology of 1-phenylethyl acetate indirectly significant for the pharmaceutical industry.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for determining the cytotoxic potential of chemical compounds.

Objective: To determine and compare the cytotoxic effects (IC₅₀ values) of (R)- and (S)-1-phenylethyl acetate on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

(R)- and (S)-1-phenylethyl acetate

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

96-well cell culture plates

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of each enantiomer in DMSO. Make serial dilutions in culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of each enantiomer. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each enantiomer.

Data Presentation: Hypothetical Comparative Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| This compound | A549 (Lung) | MTT (48h) | Data Not Available |

| (S)-1-Phenylethyl Acetate | A549 (Lung) | MTT (48h) | Data Not Available |

| This compound | MCF-7 (Breast) | MTT (48h) | Data Not Available |

| (S)-1-Phenylethyl Acetate | MCF-7 (Breast) | MTT (48h) | Data Not Available |

This table highlights a current knowledge gap and serves as a template for future research findings.

Conclusion and Future Directions

The biological significance of chiral 1-phenylethyl acetate is multifaceted and stereospecific. The most profound and quantitatively supported differences between the (R) and (S) enantiomers are seen in their interactions with enzymes, where biocatalysts can distinguish between them with near-perfect fidelity. In nature, this stereospecificity is evident in the enantiomeric excess of 1-phenylethyl acetate found in plants like clove, which strongly suggests a co-evolved, enantioselective perception by insects. While the racemic compound is a known agonist of the conserved insect Orco receptor, a critical next step for the field is the direct investigation of how individual enantiomers affect insect olfactory receptor neurons and subsequent behavioral responses.

Furthermore, the significant gap in pharmacological and toxicological data for the individual enantiomers represents a key area for future research. Elucidating any differential cytotoxicity or receptor modulation could open new avenues in drug development, either through direct application or by providing a deeper understanding of stereospecific structure-activity relationships. The protocols and data frameworks provided in this guide offer a clear roadmap for pursuing these critical research questions.

References

- 1. Dynamic Characterization of Drosophila Antennal Olfactory Neurons Indicates Multiple Opponent Signaling Pathways in Odor Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phenethyl acetate, 103-45-7 [thegoodscentscompany.com]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Resolution of (±)-1-Phenylethanol and (±)-1-Phenylethyl Acetate by a Novel Esterase from Bacillus sp. SCSIO 15121 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]